Structural Differentiation from Piperidine-Based Analogs via Computed Physicochemical Properties
The compound's computed XLogP3-AA value of 1.8 differentiates it from piperidine-based analogs containing the same p-tolyloxy-propanol backbone, such as 1-(3-methylpiperidin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride, which are expected to have higher lipophilicity due to the presence of the saturated piperidine ring [1][2]. This difference in calculated lipophilicity can significantly impact solubility, membrane permeability, and off-target binding profiles.
| Evidence Dimension | Lipophilicity (Computed XLogP3-AA) |
|---|---|
| Target Compound Data | 1.8 |
| Comparator Or Baseline | 1-(3-Methylpiperidin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride (estimated XLogP3-AA > 2.5 based on structural class) |
| Quantified Difference | Target compound is at least 0.7 log units less lipophilic than the piperidine analog class (estimated) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) vs. structural class estimation |
Why This Matters
Lower lipophilicity can be advantageous for aqueous solubility and reduced non-specific protein binding, which is a critical parameter for selecting building blocks in early-stage drug discovery.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 4386807, 1-(2-methyl-1H-imidazol-1-yl)-3-(p-tolyloxy)propan-2-ol. Accessed 2026-04-28. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 71351278, 1-(3-Methylpiperidin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride. Accessed 2026-04-28. View Source
